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Compound of Interest

Compound Name: 11-Deoxy-13-deoxodaunorubicin

Cat. No.: B15565492 Get Quote

An In-depth Technical Guide to GPX-150: A Non-Cardiotoxic Anthracycline Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction
Anthracyclines, such as doxorubicin, have been a cornerstone of cancer chemotherapy for

decades, demonstrating broad efficacy against a wide range of solid tumors and hematological

malignancies.[1] However, their clinical utility is often limited by a cumulative dose-dependent

cardiotoxicity, which can lead to irreversible cardiac damage and heart failure.[2][3] GPX-150

(5-imino-13-deoxydoxorubicin) is a novel anthracycline analog that has been rationally

designed to retain the potent anti-tumor activity of doxorubicin while mitigating its cardiotoxic

effects.[4][5] This technical guide provides a comprehensive overview of the preclinical and

clinical data supporting GPX-150 as a non-cardiotoxic anthracycline, detailing its mechanism of

action, experimental protocols, and key quantitative data.

GPX-150 is a structural analog of doxorubicin, modified at two key positions to reduce the

formation of cardiotoxic metabolites and reactive oxygen species (ROS), which are believed to

be major contributors to doxorubicin-induced cardiotoxicity. Specifically, the carbonyl group at

carbon-13 has been replaced with a methylene oxygen, and the quinone at carbon-5 has been

substituted with an imino group. These modifications are intended to prevent the redox cycling

and formation of doxorubicinol, a cardiotoxic metabolite.

Mechanism of Action: Selective Inhibition of
Topoisomerase IIα
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The anti-tumor effects of anthracyclines are primarily mediated through the inhibition of

topoisomerase II (TOP2), an enzyme essential for DNA replication and transcription. There are

two isoforms of TOP2: TOP2A and TOP2B. TOP2A is highly expressed in proliferating cells,

including cancer cells, while TOP2B is constitutively expressed in quiescent cells, such as

cardiomyocytes. It is now widely accepted that the anti-cancer efficacy of anthracyclines is due

to the poisoning of TOP2A, leading to DNA double-strand breaks and apoptosis in rapidly

dividing cancer cells. Conversely, the cardiotoxicity of doxorubicin is largely attributed to its off-

target inhibition of TOP2B in cardiomyocytes, which results in mitochondrial dysfunction and

cell death.

GPX-150 has been shown to be a more selective inhibitor of TOP2A over TOP2B compared to

doxorubicin. This isoform selectivity is a key aspect of its non-cardiotoxic profile.

Doxorubicin's Dual-Edged Sword: TOP2A and TOP2B
Inhibition
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Caption: Doxorubicin's mechanism in cancer cells versus cardiomyocytes.

GPX-150's Targeted Approach: Preferential TOP2A
Inhibition
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Caption: GPX-150's selective inhibition of TOP2A, sparing cardiomyocytes.

Preclinical Evidence of Non-Cardiotoxicity
Preclinical studies have been instrumental in demonstrating the reduced cardiotoxic potential of

GPX-150 compared to doxorubicin. The primary model used for these investigations is the

chronic rabbit model of anthracycline-induced cardiomyopathy.

Chronic Rabbit Model of Doxorubicin-Induced
Cardiotoxicity
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Caption: Experimental workflow for the rabbit cardiotoxicity model.

Experimental Protocol: Chronic Rabbit Cardiotoxicity Study
A widely used protocol to induce cardiotoxicity in rabbits involves the intravenous

administration of doxorubicin over several weeks. A comparative study with GPX-150 would

follow a similar protocol:

Animal Model: New Zealand White rabbits are commonly used.

Treatment Groups:

Control Group: Saline injections.
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Doxorubicin Group: Doxorubicin administered intravenously, for example, at a dose of 1.0

mg/kg twice a week.

GPX-150 Group: GPX-150 administered at an equimolar or equitoxic dose to the

doxorubicin group.

Duration: Treatment is typically continued for 6 to 8 weeks.

Cardiac Function Monitoring:

Echocardiography: Left ventricular ejection fraction (LVEF) and fractional shortening (FS)

are measured at baseline and at regular intervals throughout the study.

Electrocardiography (ECG): To monitor for any arrhythmias or other electrical

abnormalities.

Biomarker Analysis: Blood samples are collected to measure markers of cardiac injury (e.g.,

cardiac troponins) and oxidative stress (e.g., malondialdehyde, reduced glutathione).

Histopathology: At the end of the study, hearts are harvested for histological analysis to

assess for myocardial damage, including vacuolization, myofibrillar loss, and fibrosis.

In Vitro Topoisomerase II Inhibition Assay
The differential inhibitory activity of GPX-150 and doxorubicin on TOP2A and TOP2B can be

quantified using an in vitro decatenation assay.

Experimental Protocol: Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate, or decatenate, interlocked

rings of kinetoplast DNA (kDNA).

Reaction Mixture: A reaction mixture is prepared containing kDNA, reaction buffer (containing

ATP and MgCl2), and varying concentrations of the test compound (GPX-150 or

doxorubicin).

Enzyme Addition: Purified human TOP2A or TOP2B is added to the reaction mixture.

Incubation: The reaction is incubated at 37°C for a specified time, typically 30 minutes.
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Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a

detergent (e.g., SDS) and proteinase K.

Analysis: The reaction products are separated by agarose gel electrophoresis. Decatenated

DNA migrates faster than catenated DNA. The degree of inhibition is determined by the

reduction in the amount of decatenated DNA.

Quantification: The intensity of the DNA bands is quantified to determine the IC50 value,

which is the concentration of the drug that inhibits 50% of the enzyme's activity.

Quantitative Preclinical Data
The following table summarizes the key quantitative findings from preclinical studies comparing

GPX-150 and doxorubicin.

Parameter Doxorubicin GPX-150 Reference

Topoisomerase II

Inhibition (IC50)

TOP2A Potent Inhibitor Potent Inhibitor

TOP2B Potent Inhibitor Weak/No Inhibition

Chronic Rabbit Model

Left Ventricular

Ejection Fraction

(LVEF)

Significant Decrease No Significant Change

Myocardial Lesions

(Histopathology)
Severe Minimal to None

Clinical Development and Safety Profile
GPX-150 has been evaluated in Phase I and Phase II clinical trials, which have further

established its safety profile, particularly its lack of cardiotoxicity, in human subjects.

Phase I Clinical Trial (NCT00710125)
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A Phase I dose-escalation study was conducted to determine the maximum tolerated dose

(MTD) and dose-limiting toxicities (DLTs) of GPX-150 in patients with advanced solid tumors.

Study Design and Methods
Patient Population: Patients with metastatic or unresectable solid tumors for whom standard

therapy was not available.

Treatment Regimen: GPX-150 was administered as an intravenous infusion every 21 days.

Dose Escalation: The study employed an accelerated dose-escalation design, with dose

levels ranging from 14 mg/m² to 265 mg/m².

Cardiac Monitoring: Cardiac function was monitored using multigated acquisition (MUGA)

scans to measure LVEF at baseline and throughout the study.

Key Results
Parameter Value Reference

Maximum Tolerated Dose

(MTD)
265 mg/m²

Dose-Limiting Toxicity Neutropenia

Most Common Adverse Events
Neutropenia, anemia, fatigue,

nausea

Cardiotoxicity
No evidence of cardiotoxicity

observed

Pharmacokinetics (at MTD)

AUC 8.0 (±2.6) µg·h/mL

Clearance 607 (±210) mL/min/m²

t1/2β 13.8 (±4.6) hours

Efficacy

Best Overall Response
Stable Disease in 4 (20%)

patients
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Phase II Clinical Trial (NCT02359917)
A Phase II open-label, single-arm study was conducted to evaluate the efficacy and safety of

GPX-150 in patients with metastatic and unresectable soft tissue sarcoma (STS).

Study Design and Methods
Patient Population: Patients with advanced and/or metastatic malignant soft tissue sarcoma

of intermediate or high histologic grade.

Treatment Regimen: GPX-150 was administered at a starting dose of 265 mg/m² every 21

days for up to 16 cycles.

Primary Endpoint: Progression-free survival (PFS) rate.

Cardiac Monitoring: LVEF was assessed at baseline and at regular intervals.

Key Results
Parameter Value Reference

Progression-Free Survival

(PFS) Rate

at 6 months 38%

at 12 months 12%

Overall Survival (OS) Rate

at 6 months 74%

at 12 months 45%

Cardiotoxicity

No evidence of irreversible,

cumulative dose-dependent

chronic cardiotoxicity

Conclusion
GPX-150 represents a promising advancement in anthracycline chemotherapy. Its unique

structural modifications result in a favorable pharmacological profile characterized by potent
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anti-tumor activity and a significant reduction in cardiotoxicity. The mechanism underlying this

improved safety profile is its selective inhibition of TOP2A, the isoform predominantly

expressed in cancer cells, while sparing TOP2B, which is critical for cardiomyocyte function.

Preclinical and clinical data have consistently demonstrated the non-cardiotoxic nature of GPX-

150, even at doses that show anti-tumor efficacy. Further clinical development of GPX-150 is

warranted to explore its full potential in various oncology indications where anthracyclines are a

standard of care, offering the prospect of effective cancer treatment without the debilitating risk

of long-term cardiac damage.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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